![molecular formula C17H11ClO2 B6403874 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% CAS No. 1261937-00-1](/img/structure/B6403874.png)
4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(naphthalen-2-yl)benzoic acid, also known as 4-CNAP or 4-CNAPA, is an organic compound belonging to the class of aromatic acids. It is a white, crystalline solid with a melting point of 300°C and a boiling point of 535°C. 4-CNAP is a widely used building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the preparation of various polymers, resins, and dyes.
Scientific Research Applications
4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% is used in a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material in the synthesis of various polymers, resins, and dyes. In addition, 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% is used in the synthesis of various heterocyclic compounds such as imidazoles, thiazoles, and pyrazoles.
Mechanism of Action
4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% works by inhibiting the activity of COX-2, thus reducing the production of prostaglandins and their associated effects.
Biochemical and Physiological Effects
4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of cancer cells and to reduce the risk of cardiovascular disease. In addition, 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% has been found to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a potent inhibitor of COX-2, making it a useful tool in the study of prostaglandins and their associated effects. The main limitation of 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% is that it is a relatively unstable compound and must be handled with care.
Future Directions
There are numerous potential future directions for research involving 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95%. These include further studies into its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of cancer and cardiovascular disease. Additionally, further research could be conducted into the synthesis of 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% and its use as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, further research could be conducted into the potential uses of 4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% in the synthesis of various polymers, resins, and dyes.
Synthesis Methods
4-Chloro-3-(naphthalen-2-yl)benzoic acid, 95% is synthesized through the reaction of 4-chloronaphthalene-2-carboxylic acid with sodium hydroxide in aqueous solution. The reaction is carried out at a temperature of 80-90°C for 4-6 hours. The resulting product is then purified by recrystallization from hot water.
properties
IUPAC Name |
4-chloro-3-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-16-8-7-14(17(19)20)10-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEPVWTVCOHITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690431 |
Source
|
Record name | 4-Chloro-3-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-00-1 |
Source
|
Record name | 4-Chloro-3-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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